molecular formula C19H19ClN4O3 B2944115 (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-94-7

(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2944115
CAS RN: 942001-94-7
M. Wt: 386.84
InChI Key: YOWAWNAYNOAOIP-HAVVHWLPSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticholinesterase Activities

Research has shown that coumarylthiazole derivatives containing aryl urea/thiourea groups, which share a structural resemblance with the query compound, exhibit notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial targets in the treatment of Alzheimer's disease. The compounds synthesized in this study demonstrated strong antioxidant capabilities, with some derivatives showing significantly better radical scavenging ability compared to standard antioxidants like quercetin. This indicates the potential utility of such compounds in developing treatments for neurodegenerative diseases due to their dual function as enzyme inhibitors and antioxidants (Kurt et al., 2015).

Synthesis Techniques

Another aspect of scientific research on similar compounds involves the development of novel synthesis techniques. For instance, the Biginelli-type synthesis has been applied to produce novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones, highlighting the adaptability and efficiency of synthesis methods for such complex molecules. These methodologies are crucial for expanding the library of compounds with potential biological activities and can be applied to the synthesis of the query compound for further research (Kolosov et al., 2015).

Antimicrobial Activities

Compounds with a quinazolinone backbone, closely related to the query compound, have been synthesized and evaluated for their antimicrobial activities. This includes novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have shown promising results against various strains of bacteria. Such findings suggest that derivatives of the query compound might also possess valuable antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Patel & Shaikh, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3-chlorobenzoyl isocyanate in acetic acid and reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the reduced intermediate product.", "Step 5: Dissolve the reduced intermediate product in ethanol and add urea. Stir the mixture at room temperature for 24 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the final product, (E)-1-(3-chlorophenyl)-3-(3-(1-methoxypropan-2-yl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

942001-94-7

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.84

IUPAC Name

1-(3-chlorophenyl)-3-[3-(1-methoxypropan-2-yl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H19ClN4O3/c1-12(11-27-2)24-17(15-8-3-4-9-16(15)22-19(24)26)23-18(25)21-14-7-5-6-13(20)10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25)

InChI Key

YOWAWNAYNOAOIP-HAVVHWLPSA-N

SMILES

CC(COC)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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